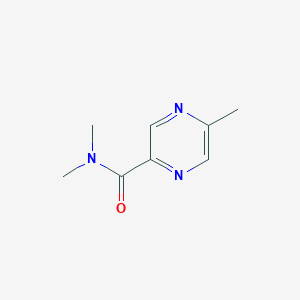![molecular formula C13H22N2O2 B7478124 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7478124.png)
1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone, also known as CX516, is a compound that belongs to the family of ampakines. Ampakines are a group of compounds that enhance the activity of AMPA receptors in the brain, which are responsible for synaptic plasticity and memory formation. CX516 is a potent ampakine that has been extensively studied for its potential application in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
Mechanism of Action
1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone enhances the activity of AMPA receptors in the brain, which are responsible for synaptic plasticity and memory formation. It does this by increasing the conductance of ion channels in the receptor, which leads to an increase in the strength of synaptic connections between neurons. This results in improved memory and learning.
Biochemical and Physiological Effects:
1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone has been shown to have a number of biochemical and physiological effects. It increases the release of acetylcholine in the brain, which is important for memory and learning. It also increases the release of dopamine, which is important for motivation and reward. 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone has been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone for lab experiments is its potency. It is a highly potent ampakine that can be used at low concentrations. This makes it useful for studying the effects of ampakines on synaptic plasticity and memory formation. One limitation of 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone is its short half-life. It is rapidly metabolized in the body, which makes it difficult to maintain a stable concentration over a long period of time.
Future Directions
There are a number of future directions for research on 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone. One area of research is the development of more potent and selective ampakines. Another area of research is the application of 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. There is also interest in studying the effects of 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone on other neurotransmitter systems, such as the GABAergic system. Finally, there is interest in studying the long-term effects of 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone on synaptic plasticity and memory formation.
Synthesis Methods
1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone can be synthesized by the reaction of 4-(cyclohexanecarbonyl)piperazine with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed with sodium hydroxide to yield 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone.
Scientific Research Applications
1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone has been studied extensively for its potential application in treating cognitive disorders. It has been shown to enhance memory and learning in animal models and human clinical trials. 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone has also been shown to improve attention and alertness in healthy individuals.
properties
IUPAC Name |
1-[4-(cyclohexanecarbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-11(16)14-7-9-15(10-8-14)13(17)12-5-3-2-4-6-12/h12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVWKEKBOJWZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




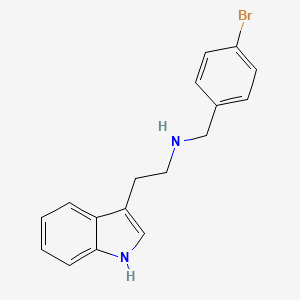
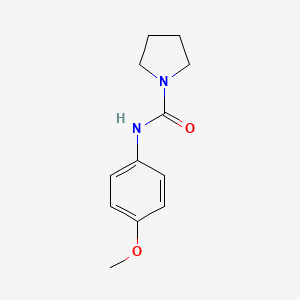
![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)

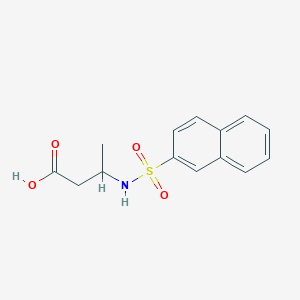

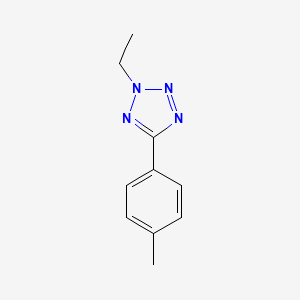

![Methyl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]acetate](/img/structure/B7478110.png)
![Ethyl 4-[4-[(2-oxo-1,3-benzoxazol-3-yl)methyl]piperazin-1-yl]sulfonylbenzoate](/img/structure/B7478111.png)
